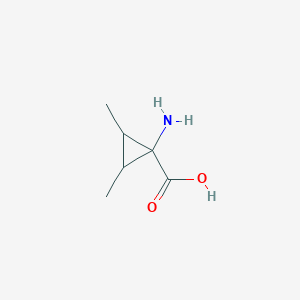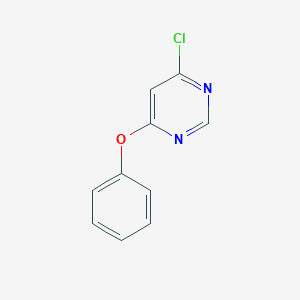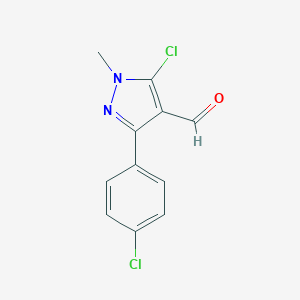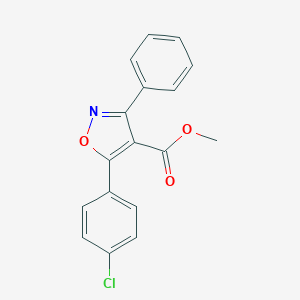
1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid, commonly known as ADC, is a non-proteinogenic amino acid that is found in certain plants and bacteria. It is a cyclic amino acid that is structurally similar to proline. ADC has been the subject of scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of ADC is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body, including cyclooxygenase-2 (COX-2) and N-methyl-D-aspartate (NMDA) receptors. This inhibition leads to a reduction in inflammation and pain, as well as a reduction in the growth of certain cancer cells.
Effets Biochimiques Et Physiologiques
ADC has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. ADC has also been shown to inhibit the activity of NMDA receptors, which are involved in the transmission of pain signals. In addition, ADC has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ADC in lab experiments is its unique structure, which allows for the synthesis of novel peptides and proteins. Another advantage is its potential use in the treatment of cancer and other diseases. However, one limitation of using ADC in lab experiments is its limited availability, as it is found in only certain plants and bacteria. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are several future directions for the study of ADC. One area of research is the development of novel peptides and proteins using ADC as a building block. Another area of research is the further investigation of its potential use in the treatment of cancer and other diseases. In addition, the mechanism of action of ADC needs to be further elucidated in order to fully understand its effects in the body. Overall, the study of ADC has the potential to lead to the development of novel therapeutics and biotechnological applications.
Méthodes De Synthèse
ADC can be synthesized through several methods, including chemical synthesis and biosynthesis. The chemical synthesis of ADC involves the reaction of 2,3-dimethylcyclopropanecarboxylic acid with ammonia in the presence of a catalyst. Biosynthesis of ADC occurs in certain bacteria and plants through the action of specific enzymes.
Applications De Recherche Scientifique
ADC has been studied extensively for its potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, ADC has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells. In agriculture, ADC has been shown to have a positive effect on plant growth and development. In biotechnology, ADC has been used as a building block for the synthesis of novel peptides and proteins.
Propriétés
Numéro CAS |
116498-06-7 |
|---|---|
Nom du produit |
1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid |
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9) |
Clé InChI |
OWYKWRBYBBHPFS-UHFFFAOYSA-N |
SMILES |
CC1C(C1(C(=O)O)N)C |
SMILES canonique |
CC1C(C1(C(=O)O)N)C |
Synonymes |
Cyclopropanecarboxylic acid, 1-amino-2,3-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)









![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)
